molecular formula C10H9BrN2 B2979264 5-bromo-1-methyl-3-phenyl-1H-pyrazole CAS No. 1188116-65-5

5-bromo-1-methyl-3-phenyl-1H-pyrazole

Cat. No. B2979264
CAS RN: 1188116-65-5
M. Wt: 237.1
InChI Key: WILDUCFAXIIARO-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-phenyl-1H-pyrazole is a chemical compound with the CAS Number: 1188116-65-5 . It has a molecular weight of 237.1 . The IUPAC name for this compound is this compound . It is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9BrN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved data, pyrazoles in general are known to undergo a variety of reactions. These include [3 + 2] cycloaddition, condensations with ketones and aldehydes, dehydrogenative coupling reactions with diols, and oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 237.1 . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Antiproliferative Agents

The pyrazole moiety is a significant category in pharmaceutical and medicinal chemistry due to its potential antiproliferative properties. Research on novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including those related to 5-bromo-1-methyl-3-phenyl-1H-pyrazole, has shown cytotoxic effects against cancer cell lines such as breast cancer and leukemic cells. These compounds induce cell death by activating apoptosis, suggesting their utility in developing small molecule inhibitors for cancer treatment (Ananda et al., 2016).

Photophysical Properties and Materials Science

The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, incorporating variants of this compound, have been explored for their electrochemical and photophysical properties. These studies highlight the compound's potential in the development of materials for organic light-emitting devices (OLEDs) and as a marker for biological labeling, demonstrating the versatility of pyrazole derivatives in materials science (Stagni et al., 2008).

Antimicrobial Activity

Some derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. These compounds have shown promising activity against pathogenic yeast (Candida albicans) and mould (Aspergillus), suggesting their potential as therapeutic agents for fungal infections. The presence of a bromoacetyl moiety in these compounds appears to enhance their antimicrobial efficacy, providing a foundation for developing new antifungal drugs (Farag et al., 2008).

Antioxidant Activity

The core structure of this compound has been utilized in the synthesis of thiazolyl–pyrazolone derivatives with evaluated potential antioxidant activity. These studies contribute to understanding the compound's role in combating oxidative stress, with implications for developing antioxidants (Gaffer et al., 2017).

Structural and Spectral Studies

Research focusing on the structural and spectral characterization of this compound derivatives provides insights into their chemical behavior and potential applications. For instance, vibrational and electronic absorption spectral studies have been conducted to explore the electronic properties and charge transfer mechanisms within the molecule, which are crucial for its applications in photophysics and photochemistry (Prasad et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statement H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-1-methyl-3-phenylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-13-10(11)7-9(12-13)8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILDUCFAXIIARO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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